molecular formula C21H22ClNS B047580 2-(Tritylthio)ethylamine hydrochloride CAS No. 15297-43-5

2-(Tritylthio)ethylamine hydrochloride

Cat. No.: B047580
CAS No.: 15297-43-5
M. Wt: 355.9 g/mol
InChI Key: SLSXAHLRIYRHBE-UHFFFAOYSA-N
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Description

2-(Tritylthio)ethylamine hydrochloride is a chemical compound with the molecular formula C21H22ClNS

Scientific Research Applications

2-(Tritylthio)ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and as a protecting group for thiols.

    Biology: The compound is utilized in biochemical studies to investigate the role of thiol groups in proteins and enzymes.

    Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including catalysts and polymers

Safety and Hazards

The safety data sheet for “2-(Tritylthio)ethylamine hydrochloride” indicates that it is an extremely flammable gas and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

Preparation Methods

The synthesis of 2-(Tritylthio)ethylamine hydrochloride involves several steps. One common method starts with the reaction of trityl chloride with cysteamine hydrochloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

2-(Tritylthio)ethylamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Tritylthio)ethylamine hydrochloride involves its interaction with molecular targets through its thiol group. This interaction can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing redox reactions. The compound’s effects are mediated through pathways involving thiol-disulfide exchange and redox regulation .

Comparison with Similar Compounds

2-(Tritylthio)ethylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the versatility it offers in various chemical reactions and applications .

Properties

IUPAC Name

2-tritylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXAHLRIYRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934636
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15297-43-5
Record name 15297-43-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 equivalent of cysteamine hydrochloride and 1 equivalent of triphenylmethanol are dissolved in glacial acetic acid at 60° and treated with stirring with 1.1 equivalents of BF3 etherate. The mixture is stirred for one hour and worked up in the customary manner and Trt-cysteamine hydrochloride (“C”) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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